molecular formula C21H16O5 B14385744 [(5Z)-5-(1-hydroxyethylidene)-2-methoxy-4-oxofluoranthen-8-yl] acetate

[(5Z)-5-(1-hydroxyethylidene)-2-methoxy-4-oxofluoranthen-8-yl] acetate

Cat. No.: B14385744
M. Wt: 348.3 g/mol
InChI Key: YMYMOMCBEXMLCL-GDNBJRDFSA-N
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Description

[(5Z)-5-(1-hydroxyethylidene)-2-methoxy-4-oxofluoranthen-8-yl] acetate is a complex organic compound with a unique structure that includes a fluoranthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5Z)-5-(1-hydroxyethylidene)-2-methoxy-4-oxofluoranthen-8-yl] acetate typically involves multiple steps, starting with the preparation of the fluoranthene core. This can be achieved through a series of cyclization reactions. The introduction of the hydroxyethylidene group is usually done via a condensation reaction with an appropriate aldehyde or ketone. The methoxy and acetate groups are introduced through methylation and acetylation reactions, respectively. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound is produced efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

[(5Z)-5-(1-hydroxyethylidene)-2-methoxy-4-oxofluoranthen-8-yl] acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

[(5Z)-5-(1-hydroxyethylidene)-2-methoxy-4-oxofluoranthen-8-yl] acetate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which [(5Z)-5-(1-hydroxyethylidene)-2-methoxy-4-oxofluoranthen-8-yl] acetate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    [(5Z)-5-(1-hydroxyethylidene)-2-methoxy-4-oxofluoranthen-8-yl] acetate: shares similarities with other fluoranthene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and research studies.

Properties

Molecular Formula

C21H16O5

Molecular Weight

348.3 g/mol

IUPAC Name

[(5Z)-5-(1-hydroxyethylidene)-2-methoxy-4-oxofluoranthen-8-yl] acetate

InChI

InChI=1S/C21H16O5/c1-10(22)15-9-18-16-6-12(26-11(2)23)4-5-14(16)17-7-13(25-3)8-19(20(17)18)21(15)24/h4-9,22H,1-3H3/b15-10-

InChI Key

YMYMOMCBEXMLCL-GDNBJRDFSA-N

Isomeric SMILES

C/C(=C/1\C=C2C3=C(C=CC(=C3)OC(=O)C)C4=C2C(=CC(=C4)OC)C1=O)/O

Canonical SMILES

CC(=C1C=C2C3=C(C=CC(=C3)OC(=O)C)C4=C2C(=CC(=C4)OC)C1=O)O

Origin of Product

United States

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